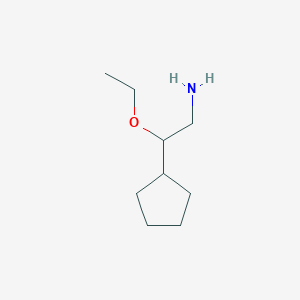

2-Cyclopentyl-2-ethoxyethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-cyclopentyl-2-ethoxyethanamine |

InChI |

InChI=1S/C9H19NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-7,10H2,1H3 |

InChI Key |

QXDDGROSXFWEPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C1CCCC1 |

Origin of Product |

United States |

Physicochemical Properties of 2 Cyclopentyl 2 Ethoxyethan 1 Amine

The physicochemical properties of 2-Cyclopentyl-2-ethoxyethan-1-amine have been computed and are available in public databases. nih.gov A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 157.146664388 g/mol |

| Monoisotopic Mass | 157.146664388 g/mol |

| Topological Polar Surface Area | 35.3 Ų |

| Heavy Atom Count | 11 |

| Complexity | 121 |

Synthesis and Manufacturing of 2 Cyclopentyl 2 Ethoxyethan 1 Amine

A possible synthetic pathway could involve:

Esterification of cyclopentanecarboxylic acid to form an ethyl ester.

Alpha-bromination of the ethyl cyclopentanecarboxylate.

Nucleophilic substitution with sodium ethoxide to introduce the ethoxy group.

Reduction of the ester to the corresponding alcohol.

Conversion of the alcohol to an amine , which could be achieved through various methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to an alkyl halide followed by amination.

Another potential route could be the reductive amination of a suitable ketone precursor, 2-cyclopentyl-2-ethoxyethanal, with ammonia. pressbooks.pub

Spectroscopic and Chromatographic Analysis

Experimental spectroscopic data for 2-Cyclopentyl-2-ethoxyethan-1-amine is not widely published. However, the expected spectral features can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopentyl protons, the ethoxy group (a triplet and a quartet), the methine proton at the chiral center, and the methylene (B1212753) protons of the aminomethyl group.

¹³C NMR: The spectrum would display distinct signals for the carbons of the cyclopentyl ring, the ethoxy group, the chiral center, and the aminomethyl group.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups, and C-O stretching of the ether linkage.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of an ethoxy group, an aminomethyl group, or parts of the cyclopentyl ring.

For purification and analysis, chromatographic techniques such as gas chromatography (GC) , given the likely volatility of the amine, or high-performance liquid chromatography (HPLC) , possibly with derivatization of the amine, would be suitable.

Synthetic Applications and Future Research Directions

Strategies for Carbon-Nitrogen Bond Formation in Ethoxyamine Systems

The construction of the C-N bond is a pivotal step in the synthesis of ethoxyamine-containing compounds. Various strategies have been developed, ranging from classical reductive amination to modern transition-metal-catalyzed reactions.

Reductive Amination Approaches Utilizing Carbonyl Precursors

Reductive amination is a widely employed and versatile method for the synthesis of amines. wikipedia.orglibretexts.org This reaction involves the conversion of a carbonyl group, such as an aldehyde or a ketone, into an amine through an intermediate imine. wikipedia.org The process can be carried out directly in a one-pot reaction by combining the carbonyl compound, an amine, and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and other borohydride (B1222165) reagents. libretexts.orgorganicreactions.org For the synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine, a suitable carbonyl precursor would be 2-cyclopentyl-2-ethoxyacetaldehyde.

Key Features of Reductive Amination:

Versatility: Applicable to a wide range of aldehydes, ketones, and amines. organicreactions.org

One-Pot Procedures: Often, the imine intermediate does not need to be isolated, simplifying the synthetic process. wikipedia.org

Mild Conditions: The reaction can typically be performed under neutral or weakly acidic conditions. wikipedia.org

A comprehensive study on the use of sodium hypophosphite as a reductant in catalyst-free reductive amination has demonstrated its applicability to various combinations of amines and carbonyl compounds. acs.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Advantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. youtube.com |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild and effective, often used for sensitive substrates. |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Cost-effective, but can also reduce the starting carbonyl. |

| Sodium Hypophosphite (NaH2PO2) | Aldehydes, Ketones | Catalyst-free conditions. acs.org |

| Hydrogen (H2) with Metal Catalyst | Aldehydes, Ketones | "Green" reducing agent, often requires pressure. nih.gov |

Alkylation and Arylation Reactions for Amine Functionalization

Alkylation and arylation reactions provide another avenue for the synthesis of complex amines. These methods involve the reaction of an amine with an alkyl or aryl halide, or a related electrophile. While effective, these reactions can sometimes lead to over-alkylation, producing secondary or tertiary amines as byproducts.

The Friedel-Crafts alkylation, a classic example of C-C bond formation, can be conceptually extended to C-N bond formation, although the direct alkylation of amines with alkyl halides is more common. youtube.com Careful control of reaction conditions is often necessary to achieve selective mono-alkylation.

Transition-Metal-Catalyzed Amination and Cross-Coupling Reactions

In recent years, transition-metal catalysis has revolutionized the synthesis of amines, offering high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. beilstein-journals.orgyoutube.com These reactions typically involve the coupling of an aryl or vinyl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.org The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu While highly effective for aryl amines, the application to the synthesis of alkyl amines like 2-Cyclopentyl-2-ethoxyethan-1-amine from the corresponding halide would represent a more specialized application.

Nickel-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium catalysis. Nickel can facilitate radical-mediated processes, enabling unique bond formations. acs.org Nickel-catalyzed reductive cross-coupling reactions between imines and C(sp3) electrophiles offer a mild and functional-group-tolerant method for preparing amines. nih.gov This approach avoids the pre-generation of organometallic reagents. nih.gov Furthermore, nickel catalysis has been successfully applied to the three-component coupling of aldehydes, amines, and alkenes to furnish allylic amines.

Table 2: Comparison of Palladium and Nickel Catalysis in C-N Bond Formation

| Catalyst System | Typical Reaction | Key Features |

|---|---|---|

| Palladium/Buchwald-Hartwig | Aryl Halide + Amine | Broad scope for aryl amines, high efficiency. beilstein-journals.orgyoutube.com |

| Nickel/Reductive Coupling | Imine + Alkyl Electrophile | Mild conditions, avoids pre-formed organometallics. nih.gov |

| Nickel/Three-Component Coupling | Aldehyde + Amine + Alkene | Direct synthesis of allylic amines. |

Ruthenium and manganese, being more earth-abundant metals, are gaining prominence in catalytic amine synthesis.

Ruthenium-Catalyzed Reactions: Ruthenium complexes have demonstrated efficacy in the hydrogenation of amides to amines. rsc.org This method provides a direct route to amines from readily available amide starting materials. rsc.org Furthermore, ruthenium-catalyzed intermolecular hydroamination of unactivated terminal alkenes has been reported, offering an atom-economical pathway to amines. berkeley.edunih.gov This process can proceed with high regioselectivity. nih.gov

Manganese-Catalyzed Reactions: Manganese catalysts have been developed for the reductive amination of aldehydes using molecular hydrogen as the reductant. nih.gov These reactions proceed under mild conditions with good to excellent yields for a broad range of aldehydes and amines. nih.gov Additionally, manganese-catalyzed hydroamination of allyl alcohols provides access to valuable γ-amino alcohol building blocks. acs.org The selectivity of manganese-catalyzed reactions can sometimes be switched between amine and imine formation by the choice of base. epa.gov

Table 3: Ruthenium and Manganese-Catalyzed Amine Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Advantages |

|---|---|---|---|

| Ruthenium | Amide Hydrogenation | Amides | Direct conversion of amides to amines. rsc.org |

| Ruthenium | Hydroamination | Alkenes, Alkynes | Atom-economical, high regioselectivity. berkeley.edunih.govnih.gov |

| Manganese | Reductive Amination | Aldehydes, Amines, H2 | Use of molecular hydrogen as a clean reductant. nih.gov |

| Manganese | Hydroamination | Allyl Alcohols, Amines | Synthesis of γ-amino alcohols. acs.org |

Radical Coupling Approaches for α-Branched Amine Synthesis

Traditional methods for synthesizing α-branched amines often rely on the addition of organometallic reagents to imines. nih.govresearchgate.net However, recent advancements have introduced radical coupling reactions as a powerful and versatile alternative. nih.gov These methods often proceed under mild conditions and demonstrate high functional group tolerance, allowing for the efficient construction of complex amine building blocks. researchgate.netrsc.org

A prominent strategy in modern radical chemistry involves the use of carboxylic acids as precursors for alkyl radicals through their conversion into redox-active esters (RAEs), such as N-hydroxyphthalimide (NHPI) esters. enamine.netnih.gov This approach provides a powerful alternative to traditional anionic chemistry. enamine.net The process is typically initiated by a single-electron transfer (SET) to the RAE, often facilitated by a photocatalyst or a transition metal catalyst, which leads to decarboxylation and the formation of an alkyl radical. researchgate.netrsc.org

This generated alkyl radical can then be engaged in various coupling reactions. For the synthesis of α-branched amines, the radical can be coupled with imine derivatives. enamine.netnih.gov Tandem photoredox and copper catalysis, for example, has been successfully employed to couple alkyl NHPI esters with benzophenone-derived imines, which, after hydrolysis, yield primary alkylated amines. nih.gov This method is notable for its ability to transfer primary, secondary, and tertiary alkyl groups and its broad functional group tolerance. nih.gov Similarly, nickel-catalyzed reductive cross-coupling reactions between RAEs and pyridinium (B92312) salt-activated amines have been developed to form new C(sp³)–C(sp³) bonds. umich.edu

A key advantage of using RAEs is the ability to leverage the vast and inexpensive pool of commercially available carboxylic acids as starting materials for radical-based transformations. enamine.netumich.edu

Table 1: Examples of Radical Coupling using Redox-Active Esters

| Catalyst System | Radical Precursor | Coupling Partner | Product Type | Reference |

| Photoredox/Copper | N-Hydroxyphthalimide Esters | Benzophenone Imines | Alkylated Primary Amines | nih.gov |

| Nickel/Photoredox | Redox-Active Esters | Imines and Alkenes | Functionalized Amines | nih.govresearchgate.netrsc.org |

| Nickel | Pyridinium Salts (from amines) & RAEs | - | C(sp³)–C(sp³) Coupled Products | umich.edu |

| Photoorganocatalyst (Rose Bengal) | Redox-Active Esters | Imines | α-Branched Secondary Amines | rsc.org |

Application of 2-Azaallyl Anion and Radical Intermediates

The chemistry of 2-azaallyl intermediates provides another innovative pathway for the synthesis of α-branched amines. acs.org 2-Azaallyl anions, typically generated by the deprotonation of imines, can function as potent single-electron donors, or "super electron donors". rsc.orgresearchgate.net This high reducing ability allows them to participate in single-electron transfer (SET) processes with various electrophiles without the need for a transition metal catalyst in some cases. upenn.edu

In a typical reaction sequence, the 2-azaallyl anion transfers an electron to an electrophile, such as an aryl or alkyl halide, generating an aryl or alkyl radical and a persistent 2-azaallyl radical. nih.govrsc.org These two radical species then undergo a radical-radical coupling to form a new carbon-carbon bond, affording the functionalized α-branched amine product. nih.govrsc.org This methodology has been successfully applied to the coupling of 2-azaallyl anions with aryl halides, hindered alkyl iodides, and even in cascade reactions where an initially formed alkyl radical adds to an alkene before coupling with the 2-azaallyl radical. nih.govrsc.org The versatility of this approach allows for the synthesis of a wide range of amine derivatives under mild conditions. nih.govupenn.edu

Table 2: Reactivity of 2-Azaallyl Intermediates

| Reactant 1 | Reactant 2 | Key Intermediates | Product Type | Reference |

| 2-Azaallyl Anion | Aryl Halide | Aryl Radical, 2-Azaallyl Radical | Arylated α-Branched Amine | nih.govrsc.org |

| 2-Azaallyl Anion | Alkyl Halide | Alkyl Radical, 2-Azaallyl Radical | Alkylated α-Branched Amine | rsc.orgupenn.edu |

| 2-Azaallyl Anion | Redox-Active Ester & Alkene | Alkyl Radical, Benzylic Radical, 2-Azaallyl Radical | β- or γ-Functionalized Amine | nih.gov |

Stereoselective Synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of compounds like 2-Cyclopentyl-2-ethoxyethan-1-amine, which contains a stereocenter at the α-carbon, is of paramount importance. yale.eduacs.org

Achieving high enantiomeric purity in amine synthesis can be accomplished through several catalytic asymmetric strategies. One of the most direct methods is the asymmetric hydrogenation of prochiral imines, enamines, or enamides using chiral transition-metal catalysts. acs.orgnih.gov Complexes of iridium, rhodium, and ruthenium with chiral phosphine ligands have proven highly effective in reducing C=N bonds with excellent enantioselectivity. acs.orgnih.gov

Another powerful and widely adopted approach involves the diastereoselective addition of organometallic reagents to imines derivatized with a chiral auxiliary. yale.edu This method, detailed further in section 2.2.3, provides reliable control over the formation of the new stereocenter. yale.edu More recently, photoredox catalysis has been combined with chiral amine transfer agents to achieve the stereocontrolled addition of α-amino radicals to alkenes, yielding enantioenriched α-tertiary amines. acs.org In this approach, a chiral amine based on a phenylglycinol scaffold serves as both the nitrogen source and the controller of stereochemistry, potentially through a rigidifying intramolecular hydrogen bond in the transition state. acs.org

When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) becomes critical. For the synthesis of analogues of 2-Cyclopentyl-2-ethoxyethan-1-amine that may contain additional chiral centers, diastereoselective control is essential. Such control is often achieved by taking advantage of the steric and electronic properties of the existing stereocenters to influence the approach of a reagent to a prochiral face of the molecule.

Chelation control is a powerful strategy for achieving high diastereoselectivity. nih.gov In this approach, a Lewis acid coordinates to two or more heteroatoms in the substrate, creating a rigid, cyclic transition state. This conformation locks the molecule in a specific arrangement, forcing the incoming nucleophile to attack from the less sterically hindered face, thereby leading to the formation of a single diastereomer. nih.gov Another effective method involves the stereospecific deprotonation of N-tert-butanesulfinyl ketimines to form stereodefined metalloenamine intermediates, which can then react with electrophiles with high diastereoselectivity to create α-tetrasubstituted stereocenters. acs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable and well-established methods for asymmetric synthesis. wikipedia.org

For the synthesis of chiral amines, tert-butanesulfinamide, developed by the Ellman laboratory, stands out as a particularly versatile and widely used chiral auxiliary. yale.edu It can be readily condensed with aldehydes and ketones to form N-sulfinyl imines. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to these sulfinyl imines proceeds with a high degree of stereoselectivity. yale.eduwikipedia.org The stereochemical outcome is rationalized by a six-membered ring transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, directing the nucleophile to attack from a specific face. wikipedia.org The auxiliary can then be easily cleaved under acidic conditions to reveal the free chiral amine. yale.edu Other auxiliaries, such as those based on pseudoephedrine, have also been employed to control alkylation reactions that form new stereocenters. wikipedia.org

Enantioselective Catalytic Methods in Aminoalkylation

The creation of the α-chiral amine moiety is a critical step in the synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine. Enantioselective catalytic aminoalkylation methods provide a powerful tool for establishing the desired stereochemistry at the carbon atom bearing the amino group. These methods often involve the asymmetric addition of a nucleophile to an imine or the α-functionalization of an amine derivative.

Recent advancements have focused on the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, enantioselective α-amination of branched aldehydes, promoted by simple chiral primary amino acids, has been shown to produce adducts with quaternary stereogenic centers in high yields and enantioselectivities (up to 99% yield and 97% ee). pearson.comrsc.org While not directly applied to the synthesis of the target molecule, this methodology highlights the potential for creating the chiral center adjacent to the nitrogen atom.

Another relevant approach is the palladium-catalyzed enantioselective α-C–H arylation of amines using chiral phosphoric acids as ligands. libretexts.org This method has been successfully applied to a wide range of amines, including cyclic amines, demonstrating its potential for the functionalization of amine precursors. libretexts.org The direct alkylation of α-C-H bonds of aniline (B41778) derivatives with strained C-C σ-bonds has also been achieved through a photoredox mechanism, offering a mild and redox-neutral pathway to α-substituted amines. nih.gov

A zinc-mediated carbonyl alkylative amination reaction has been developed for the synthesis of α-branched amines, providing a robust alternative to traditional reductive amination. nih.gov This method has shown broad substrate scope and is scalable, making it attractive for the synthesis of complex amines. nih.gov

| Method | Catalyst/Promoter | Substrates | Key Features | Reported Yield/ee |

| Enantioselective α-amination | Chiral primary amino acids | Branched aldehydes, azadicarboxylates | Forms quaternary stereocenters | Up to 99% yield, up to 97% ee pearson.comrsc.org |

| Enantioselective C-H arylation | Pd(II) / Chiral phosphoric acid | Various amines, aryl boronic acids | Wide range of amines, high enantioselectivity | High enantioselectivities reported libretexts.org |

| Photoredox α-C-H alkylation | Iridium photocatalyst | Aniline derivatives, bicyclobutanes | Mild, redox-neutral conditions | Not specified nih.gov |

| Carbonyl alkylative amination | Zinc | Aldehydes, amines, alkyl donors | Broad scope, scalable | Not specified nih.gov |

Ether Linkage Formation Strategies within Amine Scaffolds

The introduction of the ethoxy group at the α-position to the amine is a key structural feature of the target molecule. This can be achieved through various etherification strategies, with the Williamson ether synthesis being a prominent and versatile method.

The Williamson ether synthesis is a widely used and effective method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-Cyclopentyl-2-ethoxyethan-1-amine, a plausible precursor would be the corresponding amino alcohol, 2-amino-2-cyclopentylethan-1-ol. This amino alcohol can be deprotonated to form the alkoxide, which then reacts with an ethylating agent such as ethyl bromide or ethyl tosylate in an SN2 reaction. libretexts.orgwikipedia.orgmasterorganicchemistry.com

The presence of an amine functionality in the molecule does not necessarily hinder the Williamson ether synthesis. It has been shown that if the alcohol has a tertiary amine, the formation of the alkoxide and subsequent etherification can proceed effectively. quora.com For primary or secondary amines, protection of the amine group may be necessary to prevent competing N-alkylation.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often used to generate the alkoxide quantitatively. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent to avoid protonation of the alkoxide. libretexts.org

| Reactants | Reagents | Product | Key Considerations |

| 2-Amino-2-cyclopentylethan-1-ol | 1. Strong base (e.g., NaH)2. Ethylating agent (e.g., EtBr, EtOTs) | 2-Cyclopentyl-2-ethoxyethan-1-amine | Amine protection may be required. SN2 mechanism favors primary alkyl halides. wikipedia.orgmasterorganicchemistry.com |

| Tertiary amino alcohol | 1. Base (e.g., NaH)2. Alkyl halide | Tertiary amino ether | Reaction proceeds well, though some quaternization may occur. quora.com |

An alternative strategy for constructing the β-amino alcohol core structure involves the ring-opening of a suitable epoxide precursor with an amine. This method is particularly attractive as it can establish the desired 1,2-amino alcohol functionality in a single step with inherent anti-stereochemistry. rsc.org

For the synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine, a hypothetical precursor could be a cyclopentyl-substituted epoxide. The reaction of this epoxide with a suitable amine nucleophile would lead to the formation of a β-amino alcohol. The regioselectivity of the ring-opening is a key consideration. In the presence of strong nucleophiles under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide in an SN2-like manner. rsc.org

Various catalysts, including Lewis acids and metal complexes, have been employed to facilitate the ring-opening of epoxides with amines, often with high regioselectivity. rsc.orgresearchgate.netmdpi.com For instance, the aminolysis of cyclopentene (B43876) oxide has been shown to be faster than that of cyclohexene (B86901) oxide in the presence of an iridium trichloride (B1173362) catalyst. researchgate.netrroij.com Metal- and solvent-free protocols using acetic acid as a promoter have also been developed for the highly regioselective ring-opening of epoxides with amines. rsc.org

| Epoxide Precursor | Amine | Catalyst/Promoter | Product | Key Features |

| Cyclopentyl-substituted epoxide | Ammonia or protected amine | None (strong nucleophile) or Lewis/Brønsted acid | 2-Amino-1-cyclopentylethanol derivative | SN2 attack at the less hindered carbon. rsc.org |

| Cyclopentene oxide | Various amines | Iridium trichloride | β-amino alcohol | Catalytic, regioselective. researchgate.netrroij.com |

| Various epoxides | Various amines | Acetic acid | β-amino alcohol | Metal- and solvent-free, high regioselectivity. rsc.org |

Cyclopentyl Moiety Introduction and Functionalization

A straightforward approach for introducing the cyclopentyl group is through the use of organometallic reagents. Cyclopentyl Grignard reagents, such as cyclopentylmagnesium bromide, are readily prepared and serve as excellent nucleophiles for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

In a potential synthetic route to 2-Cyclopentyl-2-ethoxyethan-1-amine, cyclopentylmagnesium bromide could be added to a suitable electrophile, such as a 2-alkoxy-acetaldehyde derivative or a related imine. The addition of a Grignard reagent to an aldehyde or ketone is a fundamental transformation in organic synthesis for the formation of alcohols. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com The reaction of a Grignard reagent with an imine would directly lead to an α-substituted amine.

For the synthesis of analogues of the target molecule, particularly those with additional functionality on the cyclopentane (B165970) ring, a de novo synthesis of the ring can be highly advantageous. For example, polyhydroxylated cyclopentane β-amino acids have been synthesized from sugar precursors, where the cyclopentane ring is formed via a ring-closing metathesis (RCM) reaction. nih.govmdpi.com This strategy allows for the stereocontrolled introduction of multiple substituents on the cyclopentane ring.

Another approach involves the cyclization of ω-haloaldimines to form α,α-cycloalkylaldehydes, which can then be further functionalized. While this method can be less efficient, it provides a route to cyclopentyl-substituted carbonyl compounds that can serve as precursors to the desired amino alcohol.

| Method | Key Reaction | Precursors | Product Type | Key Features |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | Dienes derived from sugars | Polyhydroxylated cyclopentenes | Stereocontrolled, allows for high functionalization. nih.govmdpi.com |

| Intramolecular Aldol (B89426) Condensation | Aldol reaction | 1,6-Dicarbonyl compounds | Cyclopentenones | Classic ring-forming reaction. baranlab.org |

| [3+2] Cycloaddition | Cycloaddition | Alkenes and three-carbon components | Substituted cyclopentanes | Efficient construction of the five-membered ring. organic-chemistry.org |

Reaction Pathway Elucidation for Carbon-Nitrogen and Carbon-Carbon Bond Formation

One potential pathway for C-N bond formation is through the nucleophilic addition of the amine to electrophiles. For instance, the ring-opening of epoxides by amines is a common method for synthesizing amino alcohols. In a related study, the oxirane ring of a spiro-epoxide was opened with various primary and secondary amines in the presence of a Lewis acid catalyst like LiClO₄. This suggests that 2-Cyclopentyl-2-ethoxyethan-1-amine could react similarly with epoxides to form N-substituted amino alcohols. The reaction is presumed to proceed via the coordination of the Lewis acid to the epoxide oxygen, which enhances the electrophilicity of the ring and facilitates the nucleophilic attack by the amine. nih.gov

Enzymatic methods also provide pathways for C-N bond formation. A one-pot, two-step enzymatic process has been developed for the synthesis of N-substituted 1,2-amino alcohols from simple aldehydes and amines. This process involves an initial hydroxymethylation of an aldehyde, followed by an asymmetric reductive amination catalyzed by an imine reductase (IRED). nih.gov This methodology could potentially be adapted for the reaction of a suitable keto-precursor with 2-Cyclopentyl-2-ethoxyethan-1-amine.

Regarding C-C bond formation, while direct examples involving 2-Cyclopentyl-2-ethoxyethan-1-amine are not prevalent in the literature, analogous reactions provide insight. For example, iron-promoted cross-coupling of unactivated donor olefins with acceptor olefins can occur through the formation of a nucleophilic radical intermediate, leading to the creation of new C-C bonds, including quaternary centers. acs.org The cyclopentyl moiety of the target amine could potentially be involved in similar radical-mediated C-C bond-forming reactions.

Stereochemical Outcome Determination in Asymmetric Transformations

The stereochemical outcome of asymmetric transformations is critical for the synthesis of enantiomerically pure compounds. While specific studies on the use of 2-Cyclopentyl-2-ethoxyethan-1-amine as a chiral auxiliary or reactant in asymmetric synthesis are limited, analogous systems highlight potential stereochemical control.

The catalytic asymmetric synthesis of chiral cyclopentyl β-amino esters has been achieved through a [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbenes. This reaction, utilizing a chiral dirhodium catalyst, can yield products with high enantiomeric excess (up to 98% ee) and excellent diastereocontrol. The stereochemical outcome is believed to be influenced by hydrogen-bond association between the vinylcarbamate and the intermediate metalloenolcarbene. nih.gov This suggests that if 2-Cyclopentyl-2-ethoxyethan-1-amine were used in similar transformations, the stereochemistry could be directed by a chiral catalyst.

In enzymatic reactions, the use of enantiocomplementary imine reductases (IREDs) has been shown to produce chiral N-substituted 1,2-amino alcohols with excellent ee values (91-99%). nih.gov The stereochemical outcome is determined by the specific enzyme used, which selectively catalyzes the formation of one enantiomer over the other.

A novel 1,2-chirality transfer approach has been described for the stereoselective synthesis of enantiomerically enriched bicyclic cyclopropane (B1198618) derivatives. The stereoselectivity in this process is dependent on temperature, with the possibility of reversing the stereochemical preference by crossing an inversion temperature. researchgate.net

Characterization of Key Intermediates and Transition States

The characterization of key intermediates and transition states is fundamental to understanding reaction mechanisms. For reactions involving amines like 2-Cyclopentyl-2-ethoxyethan-1-amine, various intermediates can be postulated based on analogous systems.

In photoredox catalysis, amine radical cations are common reactive intermediates formed by the one-electron oxidation of the parent amine. beilstein-journals.orgnih.gov These radical cations can then undergo further reactions, such as deprotonation to form α-amino radicals or conversion to iminium ions. For example, in a proposed mechanism for a photoredox-catalyzed cascade reaction, an initially formed amine radical cation is converted to an iminium ion by hydrogen atom abstraction. This iminium ion then acts as an electrophile in a subsequent Mannich-type addition. beilstein-journals.org

In a different photoredox-mediated process, the cleavage of the C-C bond in 1,2-diamines is proposed to proceed through an amine radical cation, which then fragments to form an iminium ion and an α-amino radical. nih.gov

The transition states in these reactions are often complex and computationally modeled. For instance, in the 1,2-chirality transfer for cyclopropane synthesis, the preference for a certain conformation in the transition state, arising from hyperconjugative interactions, dictates the stereochemical outcome. researchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in many organic reactions by providing alternative, lower-energy reaction pathways. This section explores the role of catalysts in reactions that could involve 2-Cyclopentyl-2-ethoxyethan-1-amine.

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated processes often involve a catalytic cycle where the metal center is regenerated after each turnover. In the kinetic resolution of N-alkoxy amines using a titanium catalyst and hydrogen peroxide, a proposed catalytic cycle involves several key steps. An active monomeric peroxo-titanium species selectively oxygenates one enantiomer of the N-alkoxy amine. The resulting aminooxy titanium intermediate then reacts with hydrogen peroxide to regenerate the peroxo-titanium species and produce an N-alkoxy-N-hydroxy amine, which subsequently decomposes to an oxime. nih.gov

In a different context, the synthesis of 2-(1-cyclohexenyl) ethylamine (B1201723), an analog of the cyclopentyl-containing target molecule, can be achieved through a multi-step process that includes a Grignard reaction. While not strictly catalytic, it demonstrates the use of metal reagents in the synthesis of related amines. wipo.int

Ligand Effects on Reactivity and Selectivity in Catalysis

The ligands coordinated to a metal center can significantly influence the reactivity and selectivity of a catalytic reaction. While no studies directly report the use of 2-Cyclopentyl-2-ethoxyethan-1-amine as a ligand, its structural features suggest it could act as a bidentate ligand, coordinating through the nitrogen of the amine and the oxygen of the ethoxy group.

The effect of ligands is evident in the catalytic asymmetric synthesis of cyclopentyl β-amino esters, where a chiral dirhodium catalyst is employed. The specific structure of the chiral ligands on the rhodium center is crucial for achieving high enantioselectivity. nih.gov Similarly, in the kinetic resolution of N-alkoxy amines, different chiral salen-type ligands on manganese and iron catalysts showed varying levels of reactivity, with a chiral titanium complex being the most effective. nih.gov

Radical Chemistry in Amine Synthesis Pathways

Radical reactions offer unique pathways for the synthesis and functionalization of amines. The generation of amine radical cations via visible light photoredox catalysis is a powerful tool in modern organic synthesis. acs.orgbeilstein-journals.orgnih.gov These radical cations can participate in a variety of transformations.

For instance, the addition of a trifluoromethyl radical, generated from a sulfinate precursor, to heteroarenes can proceed in the presence of functionalities like amines and alcohols. acs.org This highlights the functional group tolerance of some radical reactions.

A plausible mechanism for the formation of an isoxazolidine (B1194047) through a photoredox-catalyzed cascade reaction begins with the oxidation of an aniline derivative to its radical cation. This is followed by a series of steps including the formation of an iminium ion, a Mannich-type addition, a retro-aza-Michael reaction, and finally an intramolecular 1,3-dipolar cycloaddition of a nitrone intermediate. beilstein-journals.org

The cleavage of C-C bonds in 1,2-diamines can also be initiated by the formation of an amine radical cation under photoredox conditions. The subsequent fragmentation yields an iminium ion and an α-amino radical, both of which can be trapped in further reactions. nih.gov

Nucleophilic Substitution and Addition Mechanisms

The structure of 2-Cyclopentyl-2-ethoxyethan-1-amine, featuring a nucleophilic primary amine, allows it to participate in a variety of nucleophilic substitution and addition reactions. The outcomes of these reactions are heavily influenced by the nature of the electrophile, the reaction conditions, and the steric and electronic properties of the amine itself.

In nucleophilic substitution reactions, the amine functionality of 2-Cyclopentyl-2-ethoxyethan-1-amine acts as the nucleophile, displacing a leaving group on an electrophilic substrate. These reactions typically proceed via either an S(_N)1 or S(_N)2 mechanism. byjus.comorganic-chemistry.org The specific pathway is determined by factors such as the structure of the electrophile, the nature of the leaving group, the solvent, and the reaction temperature. organic-chemistry.orgutexas.edu

The general scheme for a nucleophilic substitution reaction involving 2-Cyclopentyl-2-ethoxyethan-1-amine can be represented as follows:

R-X + H(_2)N-CH(_2)CH(Cyclopentyl)(OC(_2)H(_5)) → R-NH-CH(_2)CH(Cyclopentyl)(OC(_2)H(_5)) + HX

Where R-X is an alkyl halide or another suitable electrophile.

Interactive Data Table: Factors Influencing Nucleophilic Substitution Pathways

| Factor | S(_N)1 Favored | S(_N)2 Favored |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Leaving Group | Good leaving groups (e.g., I, Br, TsO) | Good leaving groups |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

This table illustrates the general conditions that favor S(_N)1 versus S(_N)2 reactions. organic-chemistry.orgutexas.edu

2-Cyclopentyl-2-ethoxyethan-1-amine can also undergo nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. byjus.com In these reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon. youtube.com This initial addition is often followed by a dehydration step to form an imine. youtube.com

The general mechanism for the formation of an imine from the reaction of 2-Cyclopentyl-2-ethoxyethan-1-amine with an aldehyde or ketone is as follows:

Nucleophilic attack: The amine nitrogen attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. byjus.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. youtube.com

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out a molecule of water, forming a protonated imine (iminium ion).

Deprotonation: A base removes the proton from the nitrogen to yield the final imine product.

Interactive Data Table: Reactivity of Carbonyl Compounds in Nucleophilic Addition

| Carbonyl Compound | Relative Reactivity | Steric Hindrance | Electronic Effects |

| Formaldehyde | Highest | Low | Highly electrophilic carbon |

| Aldehydes | High | Moderate | Electrophilic carbon |

| Ketones | Moderate | Higher | Less electrophilic carbon |

This table provides a general comparison of the reactivity of different carbonyl compounds towards nucleophilic attack by an amine. byjus.com

Detailed research findings on specific reactions, including yields and stereochemical outcomes for 2-Cyclopentyl-2-ethoxyethan-1-amine, are not available in the reviewed literature. Further experimental investigation is required to fully elucidate the mechanistic pathways and synthetic utility of this compound.

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-Cyclopentyl-2-ethoxyethan-1-amine. These methods solve the electronic Schrödinger equation to determine the wavefunction and energy of the molecule, from which numerous other properties can be derived. nih.gov The choice of method represents a trade-off between computational cost and accuracy. youtube.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational expense, making it well-suited for studying molecules of the size and complexity of 2-Cyclopentyl-2-ethoxyethan-1-amine. youtube.comuga.edu Functionals such as B3LYP and M06-2X, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to investigate molecular systems. acs.orgusfq.edu.ec

For 2-Cyclopentyl-2-ethoxyethan-1-amine, DFT calculations would be instrumental in:

Geometry Optimization: Determining the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating harmonic vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

Thermodynamic Properties: Estimating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

Electronic Properties: DFT is used to calculate the distribution of electrons, which is crucial for understanding reactivity. acs.org The negative region of an electrostatic potential map, for instance, corresponds to hydrogen-bond acceptors, while positive regions indicate hydrogen-bond donors. acs.org

Time-dependent DFT (TD-DFT) can further be employed to study the electronic excited states, predicting UV-Vis absorption spectra and providing insights into the molecule's photophysical properties. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for Structural Analogs

This table presents typical bond lengths and angles for key functional groups found in 2-Cyclopentyl-2-ethoxyethan-1-amine, derived from computational studies on analogous molecules. These values provide a reasonable estimate for the expected geometry of the target compound.

| Parameter | Functional Group | Typical Calculated Value |

| Bond Length | C-C (alkane) | 1.54 Å wikipedia.org |

| C-H (alkane) | 1.09 Å wikipedia.org | |

| C-O (ether) | 1.43 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angle | C-C-C (cyclopentane) | ~105° (puckered) libretexts.org |

| C-O-C (ether) | ~112° | |

| H-N-H (amine) | ~106° |

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without the use of empirical parameters, relying only on fundamental physical constants. acs.org These methods form a systematic hierarchy where accuracy can be improved by choosing more sophisticated levels of theory and larger basis sets. nih.gov

Common ab initio approaches include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of the electronic structure. It serves as a starting point for more advanced calculations. acs.org

Møller-Plesset Perturbation Theory (MP2): This method adds a correction for electron correlation to the HF result, offering significantly improved accuracy for geometries and energies. It is particularly effective for describing hydrogen bonds and other non-covalent interactions. acs.orgnih.govresearchgate.net For instance, MP2 calculations with the 6-31+G* basis set have been shown to provide reliable binding energies and geometries for hydrogen-bonded complexes involving cyclic ethers. acs.org

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very demanding.

For 2-Cyclopentyl-2-ethoxyethan-1-amine, these methods would be applied to obtain highly accurate single-point energies for different conformers or to benchmark the results from more cost-effective DFT methods. researchgate.net They are essential for obtaining reliable data on reaction barriers and the energetics of intermolecular interactions. nih.gov

Semi-empirical methods simplify the complex equations of ab initio theory by incorporating parameters derived from experimental data. uni-muenchen.dempg.de Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for exploring the vast conformational space of flexible molecules like 2-Cyclopentyl-2-ethoxyethan-1-amine or for performing preliminary reaction mechanism screenings. numberanalytics.comwhiterose.ac.uk

While less accurate for electronic properties, semi-empirical methods can provide valuable qualitative insights into:

Conformational Landscapes: Rapidly identifying a large number of low-energy conformers for further analysis with higher-level methods. whiterose.ac.uk

Initial Reaction Paths: Mapping out potential energy surfaces for chemical reactions to identify plausible transition state geometries. uni-muenchen.de

Large Systems: Their computational efficiency allows for the study of the molecule's interactions within a larger environment, such as in a solvent cluster. nih.gov

The performance of these methods can be inconsistent, and they are generally not reliable for systems with unusual bonding or for calculating accurate reaction energies. uni-muenchen.de

Conformational Analysis and Conformational Preferences of the Amine Structure

The flexible nature of 2-Cyclopentyl-2-ethoxyethan-1-amine, arising from its rotatable single bonds and the non-planar cyclopentane ring, gives rise to a complex potential energy surface with numerous conformational isomers.

The cyclopentane ring itself is not planar. To alleviate torsional strain from eclipsed C-H bonds, it adopts puckered conformations. libretexts.orgscribd.com The two most common low-energy forms are the 'envelope' (C_s symmetry) and the 'half-chair' (C_2 symmetry), which can interconvert with a very low energy barrier through a process called pseudorotation. libretexts.orgscribd.com

The C-C bond connecting the cyclopentyl ring to the ethylamine chain.

The C-C bond of the ethyl group.

The C-O bonds of the ethoxy group.

The C-N bond of the amine group.

Computational studies on related molecules, such as n-propylamine, have shown that multiple stable conformers can exist with relative energies within a few kJ/mol. acs.org The most stable conformations of 2-Cyclopentyl-2-ethoxyethan-1-amine will seek to minimize steric hindrance between the bulky cyclopentyl and ethoxy groups while optimizing intramolecular hydrogen bonding between the amine protons and the ether oxygen, if sterically feasible. A comprehensive conformational search using a combination of molecular mechanics, semi-empirical methods, and subsequent DFT optimization would be necessary to identify and rank the energies of the most stable conformers.

Electronic Structure Characterization (e.g., Charge Distribution, Molecular Orbitals, Bond Orders)

The electronic structure dictates the molecule's reactivity. The presence of two heteroatoms, oxygen and nitrogen, introduces significant polarity.

Charge Distribution: The high electronegativity of the oxygen and nitrogen atoms will lead to a significant polarization of the C-O and C-N bonds, resulting in partial negative charges (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon and hydrogen atoms. This charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For 2-Cyclopentyl-2-ethoxyethan-1-amine, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair, reflecting its role as a nucleophile and a Brønsted-Lowry base. The LUMO is likely to be a diffuse, anti-bonding orbital associated with the C-N or C-O bonds. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Bond Orders: Computational analysis can provide bond orders, which quantify the number of chemical bonds between two atoms. This can reveal details about bonding that are not apparent from simple Lewis structures, such as hyperconjugation effects.

Table 2: Predicted Electronic Properties for 2-Cyclopentyl-2-ethoxyethan-1-amine

This table summarizes the expected electronic characteristics based on the functional groups present and findings from computational studies on analogous amine and ether compounds.

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on Nitrogen lone pair | Site of protonation and nucleophilic attack |

| LUMO | Diffuse, anti-bonding σ* orbital | Site of electron acceptance in certain reactions |

| HOMO-LUMO Gap | Relatively large | Indicates good kinetic stability |

| Partial Charges | δ- on N and O atoms; δ+ on adjacent C, H | Influences intermolecular interactions and reaction pathways |

Reaction Energy Profiles and Activation Barrier Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energy profile along a reaction coordinate. libretexts.org This involves locating the transition state (TS)—the highest energy point on the minimum energy path between reactants and products—and calculating its energy relative to the reactants, which gives the activation energy (Ea) or activation barrier. youtube.com

For 2-Cyclopentyl-2-ethoxyethan-1-amine, several reaction types could be investigated:

Protonation: Calculating the energy profile for the protonation of the amine group would quantify its basicity (proton affinity).

Nucleophilic Substitution: The amine can act as a nucleophile. A reaction profile for its attack on an electrophile (e.g., an alkyl halide) would involve locating the S_N2 transition state and calculating the activation barrier. Computational studies of Ni-catalyzed amination reactions, for example, have successfully mapped out complex catalytic cycles involving amine coordination and reductive elimination steps. acs.org

Intramolecular Reactions: The proximity of the ether and amine groups could facilitate intramolecular reactions. For instance, the cleavage of an amide bond can be significantly accelerated by an intramolecular nucleophilic attack from a nearby amine group, a mechanism that has been detailed through DFT calculations. usfq.edu.ec A similar computational approach could explore potential intramolecular cyclization or rearrangement reactions of the target molecule.

Radical Reactions: The stability of radicals formed by hydrogen abstraction from different positions on the molecule can be calculated. This is relevant for understanding potential oxidation or combustion pathways. Studies on the decomposition of C6H15N amines have used a combination of ReaxFF and QM simulations to identify key reaction pathways and soot precursors. acs.org

By mapping these energy profiles, computational studies can predict the feasibility and kinetics of various chemical transformations, providing essential guidance for synthetic applications and stability assessments. acs.org

Solvent Effects in Computational Modeling of Amine Reactions

The chemical behavior of amines in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to model these interactions and predict their impact on reaction outcomes. For a molecule like 2-Cyclopentyl-2-ethoxyethan-1-amine, understanding solvent effects is crucial for predicting its reactivity, stability, and conformational preferences in different chemical environments.

Computational models for studying solvent effects can be broadly categorized into explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute (2-Cyclopentyl-2-ethoxyethan-1-amine). This method can provide a highly detailed picture of solute-solvent interactions, including hydrogen bonding and specific electrostatic interactions. However, the computational cost of these calculations is very high, limiting their application to relatively small systems or short simulation times.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. Common implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD). These methods offer a good balance between accuracy and computational efficiency, making them popular for studying reactions in solution.

For a hypothetical reaction involving 2-Cyclopentyl-2-ethoxyethan-1-amine, computational chemists could use these models to investigate:

Reaction Kinetics: How the choice of solvent affects the activation energy and reaction rate. For instance, polar solvents might stabilize charged transition states, thereby accelerating the reaction.

Conformational Equilibria: The relative stability of different conformers of 2-Cyclopentyl-2-ethoxyethan-1-amine in various solvents. The flexible ethoxy and amine groups, as well as the cyclopentyl ring, can adopt different spatial arrangements, and their populations can be solvent-dependent.

A theoretical study on a related system, the Menshutkin reaction, demonstrated that polarizable force fields are necessary for accurately computing solvent effects, especially for reactions involving highly dipolar transition structures in low-dielectric media. nih.gov Such advanced models could, in principle, be applied to reactions of 2-Cyclopentyl-2-ethoxyethan-1-amine to achieve a more accurate prediction of its behavior in solution.

Computational Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For 2-Cyclopentyl-2-ethoxyethan-1-amine, computational methods can predict various types of spectra, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, primarily based on Density Functional Theory (DFT), can be used to calculate the chemical shifts of ¹H and ¹³C atoms in the molecule. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can help in:

Assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Distinguishing between different isomers or conformers.

Understanding the effects of substituents and solvent on the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding intensities can then be used to generate a theoretical IR spectrum.

For 2-Cyclopentyl-2-ethoxyethan-1-amine, computational IR spectroscopy could predict the vibrational modes associated with:

N-H stretching and bending of the amine group.

C-O stretching of the ether linkage.

C-H stretching and bending of the cyclopentyl and ethyl groups.

Mass Spectrometry (MS): While predicting a full mass spectrum computationally is complex, quantum chemical calculations can be used to study the fragmentation pathways of the molecular ion of 2-Cyclopentyl-2-ethoxyethan-1-amine. By calculating the energies of different fragment ions and the transition states connecting them, it is possible to rationalize the observed fragmentation pattern in an experimental mass spectrum. For the related compound ethoxyethylamine, the top five peaks in its GC-MS spectrum were observed at m/z values of 30, 45, 28, 27, and 29. nih.gov

A combined experimental and computational approach, where theoretical predictions are compared with experimental data, is often the most powerful strategy for elucidating the structure and properties of a molecule like 2-Cyclopentyl-2-ethoxyethan-1-amine. rsc.org

Precursor in the Synthesis of Complex Organic Molecules

No literature was identified that describes the use of 2-Cyclopentyl-2-ethoxyethan-1-amine as a starting material or intermediate in the total synthesis of complex natural products or other intricate organic molecules. Searches for its incorporation into larger molecular frameworks were unsuccessful.

Role in Heterocycle Synthesis

There is no available research demonstrating the participation of 2-Cyclopentyl-2-ethoxyethan-1-amine in the formation of heterocyclic rings. Methodologies such as cycloaddition, condensation, or other cyclization reactions involving this specific amine to create heterocycles have not been reported in the reviewed literature.

Integration into Chiral Scaffolds for Advanced Material Design

The investigation yielded no evidence of 2-Cyclopentyl-2-ethoxyethan-1-amine being utilized in the construction of chiral scaffolds for the development of advanced materials. There are no studies indicating its use in creating organized molecular structures with specific stereochemistry for applications in materials science.

Derivatization for Further Functionalization in Multistep Syntheses

Although the primary amine group of 2-Cyclopentyl-2-ethoxyethan-1-amine is theoretically amenable to a variety of chemical transformations, no specific examples of its derivatization as part of a multistep synthetic sequence were found in the public domain. Research detailing the conversion of this compound into other functionalized molecules for subsequent reactions is not available.

Participation in Tandem and Cascade Reactions

A search for the involvement of 2-Cyclopentyl-2-ethoxyethan-1-amine in tandem or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, returned no results. There is no indication in the scientific literature that this compound has been employed in such efficient and atom-economical synthetic strategies.

Advanced Spectroscopic and Analytical Methodologies in the Research of 2 Cyclopentyl 2 Ethoxyethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ox.ac.uk For 2-Cyclopentyl-2-ethoxyethan-1-amine, a combination of one-dimensional and two-dimensional NMR techniques is employed to confirm its constitution and stereochemistry.

¹H, ¹³C, and Heteronuclear NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclopentyl-2-ethoxyethan-1-amine is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. Protons on carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded and appear at higher chemical shifts. fiveable.me The protons of the NH₂ group are typically observed as a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding. oregonstate.edu The use of D₂O exchange can confirm the presence of these labile protons, as the signal will disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Cyclopentyl-2-ethoxyethan-1-amine will give rise to a distinct signal. libretexts.org The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen and nitrogen appearing at higher ppm values. libretexts.orgyoutube.com The signals for the cyclopentyl ring carbons may show some complexity due to their diastereotopic nature arising from the adjacent chiral center. docbrown.inforesearchgate.net

Heteronuclear NMR Techniques: Techniques such as ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the primary amine group. While ¹⁵N has a low natural abundance and sensitivity, its chemical shift is highly sensitive to the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopentyl-2-ethoxyethan-1-amine Disclaimer: The following data are predicted based on the analysis of structurally similar compounds and general NMR principles, as direct experimental data for 2-Cyclopentyl-2-ethoxyethan-1-amine is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH (chiral center) | ~3.5 | ~85 |

| CH₂ (amine) | ~2.8 | ~45 |

| NH₂ | 1.0 - 3.0 (broad) | - |

| O-CH₂ (ethoxy) | ~3.4 | ~65 |

| CH₃ (ethoxy) | ~1.2 | ~15 |

| CH (cyclopentyl, C1') | ~2.0 | ~40 |

| CH₂ (cyclopentyl, C2'/C5') | 1.5 - 1.8 | ~30 |

| CH₂ (cyclopentyl, C3'/C4') | 1.2 - 1.5 | ~25 |

2D NMR Experiments for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the cyclopentyl and ethoxy moieties, as well as the connection to the chiral center. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on the more readily interpretable proton spectrum. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2-Cyclopentyl-2-ethoxyethan-1-amine, NOESY can help to determine the relative stereochemistry by observing through-space interactions between the protons on the cyclopentyl ring and the substituents on the chiral center.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For 2-Cyclopentyl-2-ethoxyethan-1-amine, the molecular ion peak (M⁺) would be expected at an odd m/z value, consistent with the nitrogen rule for compounds containing a single nitrogen atom. whitman.edulibretexts.org

The fragmentation of 2-Cyclopentyl-2-ethoxyethan-1-amine under electron ionization (EI) would likely proceed through characteristic pathways for amines and ethers. libretexts.orgdummies.com Alpha-cleavage is a common fragmentation route for both functional groups. dummies.comyoutube.com Cleavage of the C-C bond adjacent to the nitrogen atom would be a favored process, leading to a resonance-stabilized iminium ion. whitman.edu Similarly, cleavage adjacent to the ether oxygen can also occur. dummies.com The loss of the ethyl group or the entire ethoxy group are also plausible fragmentation pathways. The cyclopentyl ring can also undergo fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Cyclopentyl-2-ethoxyethan-1-amine Disclaimer: The fragmentation patterns are predicted based on general principles of mass spectrometry for amines and ethers. Actual fragmentation may vary depending on the ionization method and conditions.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 128 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 112 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 86 | [C₅H₁₀N]⁺ | α-cleavage at the chiral center |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the cyclopentyl group |

| 30 | [CH₄N]⁺ | α-cleavage, [CH₂NH₂]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org For a chiral molecule like 2-Cyclopentyl-2-ethoxyethan-1-amine, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. uq.edu.au The technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. wikipedia.org

The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. For chiral molecules, the use of anomalous dispersion, often with a copper X-ray source for light-atom structures, can allow for the determination of the absolute configuration (R or S) at the chiral center. uq.edu.auresearchgate.net In cases where crystallization of the amine itself is difficult, co-crystallization with a suitable host molecule can be employed. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for the separation of the enantiomers of 2-Cyclopentyl-2-ethoxyethan-1-amine and for determining the enantiomeric excess (ee) of a sample. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. nih.govsigmaaldrich.com For primary amines, polysaccharide-based CSPs and cyclofructan-based CSPs have shown high success rates in achieving enantiomeric separation. nih.govchromatographyonline.com The choice of mobile phase, which can be either normal-phase (e.g., heptane/alcohol) or polar organic mode (e.g., acetonitrile/alcohol), is critical for optimizing the separation. nih.gov

Chiral GC: For volatile amines, or after derivatization to increase volatility, chiral GC can also be employed. This method uses a capillary column coated with a chiral stationary phase to separate the enantiomers.

The determination of the enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram.

Future Research Directions and Emerging Trends in 2 Cyclopentyl 2 Ethoxyethan 1 Amine Chemistry

Development of More Sustainable and Green Synthetic Routes

Traditional amine synthesis often involves methods with low atom economy or the use of hazardous reagents. d-nb.info The future synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine will likely pivot towards green chemistry principles to minimize environmental impact and improve efficiency. d-nb.info

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions, representing a significant green alternative. nih.gov For a chiral compound like 2-Cyclopentyl-2-ethoxyethan-1-amine, enzymes are particularly advantageous. Future routes could employ engineered ω-transaminases, which transfer an amine group to a ketone precursor with high stereoselectivity. nih.govwiley.com Another biocatalytic approach involves the use of amine dehydrogenases or a combination of alcohol and amine dehydrogenases in enzymatic cascades to convert a corresponding alcohol into the target amine with high enantiomeric purity. nih.govhims-biocat.eu

Atom-Economical Reactions: Asymmetric hydrogenation of a corresponding imine is a powerful, atom-efficient strategy that produces the desired amine with minimal waste. acs.org Developing chiral transition-metal catalysts for the enantioselective hydrogenation of the imine precursor to 2-Cyclopentyl-2-ethoxyethan-1-amine would be a key research goal. acs.org

Renewable Feedstocks: While challenging, future research may explore pathways that construct the cyclopentyl or ethoxy moieties from biomass-derived platform molecules, aligning with the broader shift away from petrochemical dependence in the chemical industry.

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthesis Strategy | Key Advantages | Potential Challenges for 2-Cyclopentyl-2-ethoxyethan-1-amine |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, aqueous solvent. nih.govwiley.com | Requires identification or engineering of an enzyme that accepts the specific bulky ketone precursor. nih.gov |

| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, potential for high enantioselectivity. acs.org | Requires development of a specific chiral catalyst; may require high-pressure hydrogen. |

| Reductive Amination from Alcohols | Utilizes more accessible alcohol precursors, can be achieved via hydrogen-borrowing catalysis. | Can require multi-component catalytic systems; selectivity for the primary amine must be controlled. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to unlocking more efficient and selective pathways to 2-Cyclopentyl-2-ethoxyethan-1-amine. Research will likely focus on moving beyond classical stoichiometric reagents toward more sophisticated catalytic solutions.

C-H Amination: A highly innovative approach would be the direct catalytic amination of a C(sp³)–H bond on a precursor molecule. For instance, methods involving copper-catalyzed functionalization of the C-H bond adjacent to the ether oxygen could provide a direct route to the core structure. rsc.org Similarly, visible-light-promoted photocatalysis could enable the direct coupling of an amine source with the ether C-H bond under mild conditions. acs.org

Transition-Metal-Free Catalysis: To reduce cost and concerns about metal contamination in final products, particularly for pharmaceutical applications, transition-metal-free catalytic systems are gaining traction. acs.org Future work might explore protocols using organocatalysts or main-group elements to facilitate the key bond-forming steps.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Continuous flow chemistry is revolutionizing chemical manufacturing by offering superior control, safety, and scalability compared to traditional batch processes. nih.govthieme-connect.com The synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine is well-suited for adaptation to this technology.

Enhanced Safety and Control: Many amination reactions are highly exothermic or involve unstable intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation and precise temperature control, minimizing runaway reactions. nih.gov Unstable reagents, such as in-situ generated N-chloramines for amination, can be produced and consumed immediately in a continuous stream, avoiding hazardous accumulation. nih.gov

Improved Yield and Selectivity: The precise control over reaction parameters and mixing in flow systems can significantly improve reaction yields and selectivity. For example, in the direct amination of halides with ammonia, flow chemistry has been shown to reduce the formation of secondary amine byproducts by enabling short reaction times at high temperatures. acs.orgmorressier.com

Automation and Scalability: Flow chemistry setups are readily automated, allowing for rapid optimization of reaction conditions and the creation of compound libraries. Furthermore, scaling up production is often a matter of running the reactor for a longer duration or "numbering up" by using multiple reactors in parallel, which is more straightforward than re-engineering large batch reactors. researchgate.net

Table 2: Advantages of Flow Chemistry for Synthesizing 2-Cyclopentyl-2-ethoxyethan-1-amine

| Feature | Benefit in Amine Synthesis |

|---|---|

| Superior Heat Transfer | Safely control exothermic amination reactions. |

| Precise Residence Time Control | Minimize byproduct formation (e.g., secondary amines) by optimizing reaction time. morressier.com |

| In-Situ Reagent Generation | Handle potentially unstable intermediates (e.g., imines, chloramines) safely. nih.gov |

| Facilitated Scalability | Transition from laboratory-scale discovery to industrial production more efficiently. researchgate.net |

Advanced Computational Design of Analogues and Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules and synthetic routes. researchgate.net

Reaction Pathway Modeling: Retrosynthetic analysis software can propose novel and efficient synthetic routes to 2-Cyclopentyl-2-ethoxyethan-1-amine that may not be obvious to a human chemist. Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and rationalize catalyst performance, thereby guiding the experimental design of more efficient catalytic systems. researchgate.net

Design of Novel Analogues: The true value of a building block lies in the properties of the larger molecules derived from it. Computational tools can be used to design a virtual library of analogues of 2-Cyclopentyl-2-ethoxyethan-1-amine. By systematically modifying the cyclopentyl ring (e.g., substitution, ring size) or the ethoxy chain, properties like binding affinity to a biological target, solubility, and metabolic stability can be predicted in silico. researchgate.netarxiv.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Generative Models: Emerging AI-driven generative models can design entirely new amine structures optimized for specific properties, such as CO₂ capture or binding to a protein target. arxiv.org Such models could be trained on the 2-Cyclopentyl-2-ethoxyethan-1-amine scaffold to explore novel derivatives with enhanced performance characteristics for specific applications.

Expanded Applications as a Versatile Functional Building Block in Diverse Chemical Fields

While specific applications for 2-Cyclopentyl-2-ethoxyethan-1-amine are not yet established, its structure suggests significant potential as a versatile building block, particularly in medicinal chemistry and materials science. nih.govnih.gov

Medicinal Chemistry: Chiral amines are fundamental components of over 40% of commercial pharmaceuticals. hims-biocat.eu The cyclopentyl group is a common lipophilic moiety used to fill hydrophobic pockets in protein targets, while the ether linkage can improve physicochemical properties and provide conformational flexibility. The primary amine group serves as a critical synthetic handle for introducing the scaffold into larger molecules via amide bond formation, reductive amination, or other common coupling reactions. masterorganicchemistry.com The combination of these features makes it an attractive fragment for generating novel compound libraries for drug discovery programs. acs.org

Materials Science: Amines are widely used in the development of functional materials, such as polymers, sorbents, and catalysts. The specific structure of 2-Cyclopentyl-2-ethoxyethan-1-amine could be leveraged to create specialized polymers with tailored thermal or mechanical properties. The amine functionality can also be used to graft the molecule onto surfaces, creating functionalized materials for applications in catalysis or separations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.